molecular formula C6H7NO B1350501 1-methyl-1H-pyrrole-3-carbaldehyde CAS No. 36929-60-9

1-methyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1350501
CAS No.: 36929-60-9
M. Wt: 109.13 g/mol
InChI Key: OXADKJPOZQYWIG-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C6H7NO It is a derivative of pyrrole, a five-membered heterocyclic aromatic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 1-methylpyrrole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-1H-pyrrole-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-methyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The compound’s reactivity is influenced by the electron-donating nature of the methyl group and the electron-withdrawing nature of the aldehyde group .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the aldehyde group at the 3-position, combined with the electron-donating methyl group, makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

IUPAC Name

1-methylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-7-3-2-6(4-7)5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXADKJPOZQYWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395925
Record name 1-methyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36929-60-9
Record name 1-methyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrrole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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